Cas no 41828-10-8 (3-methoxy-2-propoxybenzaldehyde)
3-methoxy-2-propoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxy-2-propoxy-benzaldehyde
- 3-methoxy-2-propoxybenzaldehyde
- AKOS000272482
- 41828-10-8
- ALBB-001278
- SCHEMBL637742
- VS-05212
- STK349166
- DB-348372
- 3-Methoxy-2-propoxybenzaldehyde, AldrichCPR
- 2-Hydroxy-3-methoxybenzaldehyde, propyl ether
- MFCD03422449
- CS-0312689
- BBL016206
- H21374
-
- MDL: MFCD03422449
- Inchi: 1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3
- InChI Key: FULGZQOQNLDCDB-UHFFFAOYSA-N
- SMILES: O(C1C(=CC=CC=1C=O)OC)CCC
Computed Properties
- Exact Mass: 194.094294304Da
- Monoisotopic Mass: 194.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
3-methoxy-2-propoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044185-1g |
3-Methoxy-2-n-propoxybenzaldehyde |
41828-10-8 | 97% | 1g |
£205.00 | 2022-03-01 | |
| Fluorochem | 044185-5g |
3-Methoxy-2-n-propoxybenzaldehyde |
41828-10-8 | 97% | 5g |
£715.00 | 2022-03-01 | |
| Fluorochem | 044185-25g |
3-Methoxy-2-n-propoxybenzaldehyde |
41828-10-8 | 97% | 25g |
£1999.00 | 2022-03-01 | |
| TRC | M228513-100mg |
3-Methoxy-2-propoxybenzaldehyde |
41828-10-8 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M228513-500mg |
3-Methoxy-2-propoxybenzaldehyde |
41828-10-8 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M228513-1g |
3-Methoxy-2-propoxybenzaldehyde |
41828-10-8 | 1g |
$ 340.00 | 2022-06-04 | ||
| abcr | AB379737-500 mg |
3-Methoxy-2-propoxybenzaldehyde |
41828-10-8 | 500MG |
€195.40 | 2022-06-10 | ||
| abcr | AB379737-1 g |
3-Methoxy-2-propoxybenzaldehyde |
41828-10-8 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB379737-5 g |
3-Methoxy-2-propoxybenzaldehyde |
41828-10-8 | 5g |
€656.50 | 2023-04-25 | ||
| Aaron | AR00C0PP-250mg |
3-Methoxy-2-propoxy-benzaldehyde |
41828-10-8 | 95% | 250mg |
$500.00 | 2025-02-13 |
3-methoxy-2-propoxybenzaldehyde Suppliers
3-methoxy-2-propoxybenzaldehyde Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 3-methoxy-2-propoxybenzaldehyde
Professional Introduction to 3-methoxy-2-propoxybenzaldehyde (CAS No. 41828-10-8)
3-methoxy-2-propoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 41828-10-8, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde features a methoxy group at the third position and a propoxy group at the second position of the benzene ring, making it a versatile intermediate for various chemical transformations. The structural characteristics of this compound contribute to its utility in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The compound’s molecular structure, consisting of a benzene core substituted with an aldehyde group, a methoxy group, and a propoxy group, imparts unique reactivity that is exploited in multiple synthetic pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (aldehyde) groups on the aromatic ring creates a balance that influences its interactions with other molecular entities. This balance is particularly valuable in medicinal chemistry, where such structural features often correlate with biological activity.
In recent years, 3-methoxy-2-propoxybenzaldehyde has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its aldehyde functionality allows for condensation reactions with amine derivatives, leading to imines or Schiff bases, which are prevalent motifs in drug design. Additionally, the methoxy and propoxy groups can participate in further functionalization, enabling the construction of more elaborate structures. These attributes make it a valuable building block for chemists working on novel therapeutic agents.
One of the most compelling applications of 3-methoxy-2-propoxybenzaldehyde lies in its role as a precursor for biologically active molecules. For instance, researchers have utilized this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The specific arrangement of substituents on the benzene ring can modulate the electronic properties and steric environment, thereby influencing the compound’s interactions with biological targets. Such fine-tuning is essential for optimizing drug-like properties such as solubility, bioavailability, and selectivity.
The pharmaceutical industry has shown particular interest in leveraging 3-methoxy-2-propoxybenzaldehyde for its ability to serve as a scaffold for structure-activity relationship (SAR) studies. By systematically varying substituents or introducing additional functional groups, scientists can gain insights into how structural changes affect biological activity. This approach is fundamental to rational drug design, where each modification is guided by empirical data and theoretical predictions. The compound’s versatility makes it an attractive candidate for such explorations.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-methoxy-2-propoxybenzaldehyde. For example, catalytic processes have been developed that allow for efficient functionalization of its aromatic core without compromising yield or selectivity. These innovations have streamlined access to complex derivatives, accelerating the discovery pipeline in medicinal chemistry. Moreover, green chemistry principles have been incorporated into synthetic routes, emphasizing sustainability and reducing waste—a critical consideration in modern drug development.
The chemical reactivity of 3-methoxy-2-propoxybenzaldehyde also extends to non-pharmaceutical applications. In materials science, for instance, this compound has been investigated for its potential use in polymer synthesis and as a crosslinking agent. Its ability to form stable bonds with other organic molecules makes it suitable for creating novel materials with tailored properties. Such interdisciplinary applications highlight the broad utility of this versatile intermediate.
As research continues to evolve, the importance of 3-methoxy-2-propoxybenzaldehyde is likely to grow further. Ongoing studies are exploring new synthetic strategies and expanding its scope in drug discovery and material science. The compound’s unique structural features and reactivity profile ensure that it will remain a valuable asset for chemists across various disciplines. By leveraging its potential, scientists can continue to push the boundaries of what is possible in organic synthesis and molecular innovation.
In conclusion,3-methoxy-2-propoxybenzaldehyde (CAS No. 41828-10-8) represents a cornerstone in modern chemical synthesis, particularly within pharmaceutical chemistry. Its structural versatility and reactivity make it an indispensable tool for researchers seeking to develop novel bioactive compounds and advanced materials. As scientific understanding progresses and new methodologies emerge,3-methoxy-2-prop oxybenzaldehyde will undoubtedly play an increasingly pivotal role in shaping the future of chemical innovation.
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